2-(4-Fluorophenyl)indole

Receptor Binding Neuroscience Anxiolytics

Researchers targeting mitochondrial DBI receptors often face supply gaps for validated indole precursors. 2-(4-Fluorophenyl)indole (CAS 782-17-2) is the direct precursor to FGIN-1-27 (Ki=5.0 nM), a key probe for neurosteroidogenesis. Unlike generic 2-phenylindole, its para-fluoro substitution enables high-affinity binding and improved metabolic stability. • Direct FGIN-1-27 synthon • Core scaffold for patented COX-2 inhibitors • 4-F enhances metabolic stability vs. non-halogenated analogs • Bulk quantities with full QC (HPLC, NMR, GC)

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
CAS No. 782-17-2
Cat. No. B182938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)indole
CAS782-17-2
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
InChIKeyVLHGDCJIDNVRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)indole Chemical Identity & Specifications


2-(4-Fluorophenyl)indole (CAS 782-17-2) is a halogenated 2-phenylindole derivative with the molecular formula C14H10FN and a molecular weight of 211.23 g/mol [1][2]. Its structure features an indole core substituted with a para-fluorophenyl group at the 2-position, a modification known to influence the compound's electronic properties and biological interactions [3]. This compound is primarily valued as a versatile building block in medicinal chemistry for synthesizing bioactive molecules, including drug candidates targeting neurological disorders and cancer .

Why 2-(4-Fluorophenyl)indole Outperforms Generic Analogs


Substituting 2-(4-Fluorophenyl)indole with a non-fluorinated analog like 2-phenylindole is not a trivial exchange. The introduction of a single fluorine atom at the para-position of the phenyl ring creates a distinct electronic environment, altering the molecule's dipole moment and its capacity for specific intermolecular interactions [1]. This modification is known to directly impact biological activity; for instance, the halogenation of the aryl group is a critical determinant for high-affinity binding to mitochondrial DBI receptors, a property not shared by non-halogenated counterparts [2]. Consequently, a simple replacement with a generic 2-phenylindole would likely fail to reproduce the same pharmacological profile or chemical reactivity required for downstream applications.

Evidence: 2-(4-Fluorophenyl)indole vs. Structural Analogs


Receptor Binding Affinity at Mitochondrial DBI Receptors

The derivative FGIN-1-27, synthesized from 2-(4-fluorophenyl)indole, demonstrates high-affinity binding to the mitochondrial diazepam binding inhibitor (DBI) receptor. A structure-activity relationship (SAR) study confirmed that the halogenation of the aryl group, as present in the 4-fluorophenyl moiety, is a critical factor for this high-affinity binding, which is not observed with non-halogenated analogs [1]. FGIN-1-27 binds specifically to this receptor with a Ki of 5.0 nM and an EC50 of 3 nM for inducing neurosteroid production, whereas its activity at other CNS targets (GABAA, GABAB, serotonin, dopamine, etc.) is negligible [2].

Receptor Binding Neuroscience Anxiolytics

In Vivo Anticonvulsant Efficacy vs. GABAergic Standards

The in vivo efficacy of the 2-(4-fluorophenyl)indole-derived compound FGIN-1-27 was demonstrated in a standard anticonvulsant model. While it significantly delayed the onset of isoniazid-induced convulsions, its mechanism is distinct from direct GABAA receptor agonists. Unlike the neurosteroid THDOC, FGIN-1-27's anticonvulsant effect is fully blocked by the MDR antagonist PK 11195, confirming that its action is mediated specifically through the MDR receptor and downstream neurosteroidogenesis, rather than a direct GABAergic effect [1][2].

In Vivo Pharmacology Anticonvulsant Neuroactive Steroids

Metabolic Stability: Fluorinated vs. Non-Fluorinated 2-Phenylindoles

The strategic placement of a fluorine atom on the 2-phenyl ring of an indole scaffold directly impacts metabolic stability. In a fluorine-walk study of 2-phenylindole-based CB1 receptor positive allosteric modulators (PAMs), analogs incorporating fluorine (such as GAT591 and GAT593) demonstrated improved metabolic stability and enhanced orthosteric agonist binding compared to the non-fluorinated prototype GAT211 [1]. This study establishes a clear link between fluorine substitution on the phenyl ring and improved drug-like properties, a finding directly applicable to the 2-(4-fluorophenyl)indole scaffold.

Drug Metabolism PK/PD Cannabinoid Research

Selective COX-2 Inhibition vs. Classical NSAIDs

2-(4-Fluorophenyl)indole serves as a key scaffold for developing selective COX-2 inhibitors. Patented research demonstrates that 2,3-diaryl-substituted indoles containing a fluorine or methoxy group, a class to which 2-(4-fluorophenyl)indole belongs, can be designed for selective COX-2 inhibitory activity [1][2]. This is a critical advantage over classical, non-selective NSAIDs that inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.

COX-2 Inhibitors Anti-inflammatory Lead Optimization

Analytical Purity and Physical Standards

For procurement, the compound is characterized by defined analytical specifications that ensure reproducibility. Commercial sources provide a baseline purity of ≥98% by GC and a melting point range of 188.0-191.0 °C . These specifications are crucial for ensuring consistency in synthetic and biological applications, distinguishing it from lower-purity or uncharacterized materials.

Analytical Chemistry Quality Control Procurement

Scientific & Industrial Use Cases for 2-(4-Fluorophenyl)indole


Probing Neurosteroid Pathways

This compound is a validated precursor for synthesizing FGIN-1-27, a potent and selective ligand for the mitochondrial DBI receptor (Ki = 5.0 nM). FGIN-1-27 is used in vivo and in vitro to stimulate neurosteroidogenesis and indirectly modulate GABAergic transmission, making it an essential tool for researchers investigating anxiety, convulsions, and glial cell function [1][2].

Developing Next-Gen Anti-Inflammatory Agents

The 2,3-diaryl-substituted indole scaffold, for which 2-(4-fluorophenyl)indole is a core building block, is specifically claimed in patents for its selective COX-2 inhibitory activity [1]. This application is directly relevant for medicinal chemists designing new anti-inflammatory drugs with the potential for a reduced gastrointestinal side-effect profile compared to non-selective NSAIDs.

Lead Optimization for Enhanced Metabolic Stability

Based on class-level evidence, the 4-fluorophenyl substituent on the indole core is a strategic modification to improve the metabolic stability and target engagement of lead compounds, as demonstrated in the development of cannabinoid receptor modulators [1]. This makes it a preferred intermediate for projects where improving pharmacokinetic properties is a primary goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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